REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:19])[CH2:3][CH2:4][NH:5][S:6]([C:9]1[S:13][C:12]([NH:14]C(=O)C)=[N:11][C:10]=1[CH3:18])(=[O:8])=[O:7].C([O-])(O)=O.[Na+]>Cl>[CH3:1][N:2]([CH3:19])[CH2:3][CH2:4][NH:5][S:6]([C:9]1[S:13][C:12]([NH2:14])=[N:11][C:10]=1[CH3:18])(=[O:8])=[O:7] |f:1.2|
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Name
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2-acetamido-4-methyl-thiazole-5-sulfonic acid (2-dimethylamino-ethyl)-amide
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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CN(CCNS(=O)(=O)C1=C(N=C(S1)NC(C)=O)C)C
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Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×50 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with brine (50 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by crystallization (ethyl aceate)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNS(=O)(=O)C1=C(N=C(S1)N)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |